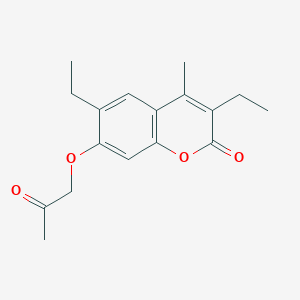
N-2-naphthyl-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-2-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide involves its ability to inhibit the activity of COX-2 and induce apoptosis in cancer cells. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-2-naphthyl-2-(phenylthio)propanamide reduces inflammation. N-2-naphthyl-2-(phenylthio)propanamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which leads to cell death.
Biochemical and Physiological Effects
N-2-naphthyl-2-(phenylthio)propanamide has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, N-2-naphthyl-2-(phenylthio)propanamide has been shown to reduce inflammation and tumor growth. N-2-naphthyl-2-(phenylthio)propanamide has also been shown to have antioxidant and neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-naphthyl-2-(phenylthio)propanamide in lab experiments is its high purity and yield. However, one limitation is that N-2-naphthyl-2-(phenylthio)propanamide is not readily available commercially and must be synthesized in the lab. Another limitation is that the mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
For research on N-2-naphthyl-2-(phenylthio)propanamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. N-2-naphthyl-2-(phenylthio)propanamide could also be studied for its potential as a photosensitizer in photodynamic therapy, as well as its potential as a neuroprotective agent.
Synthesemethoden
N-2-naphthyl-2-(phenylthio)propanamide can be synthesized through a multistep process involving the reaction of 2-naphthylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to yield high purity and yield of N-2-naphthyl-2-(phenylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-2-(phenylthio)propanamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-2-naphthyl-2-(phenylthio)propanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and induces apoptosis in cancer cells. N-2-naphthyl-2-(phenylthio)propanamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-18-9-3-2-4-10-18)19(21)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQFWKVGZKSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977277 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(phenylsulfanyl)propanamide | |
CAS RN |
6170-29-2 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)
![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)

![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)